BenchChemオンラインストアへようこそ!

N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide

soluble guanylyl cyclase nitric oxide signaling cGMP pathway

N-(5-Bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide (CAS 1801905-62-3), commonly designated NS 2028, is a synthetic oxadiazolo-benzoxazin derivative that functions as a potent, specific, and irreversible inhibitor of soluble guanylyl cyclase (sGC), the principal intracellular receptor for nitric oxide (NO) and carbon monoxide (CO). It exhibits distinct IC₅₀ profiles depending on the activation state of the enzyme: 30 nM for basal activity, 200 nM for NO-stimulated activity, and 17 nM for S-nitrosoglutathione-enhanced activity in mouse cerebellum homogenates, with an equilibrium dissociation constant (Kᵢ) of 8 nM for the initial reversible binding step.

Molecular Formula C12H8BrClF2N2O2S
Molecular Weight 397.62
CAS No. 1801905-62-3
Cat. No. B1653287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide
CAS1801905-62-3
Molecular FormulaC12H8BrClF2N2O2S
Molecular Weight397.62
Structural Identifiers
SMILESCC1=C(C(=NC=C1Br)Cl)NS(=O)(=O)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C12H8BrClF2N2O2S/c1-6-8(13)5-17-12(14)11(6)18-21(19,20)10-3-2-7(15)4-9(10)16/h2-5,18H,1H3
InChIKeySIBVYHGXHSECNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide (CAS 1801905-62-3): Soluble Guanylyl Cyclase Inhibitor Procurement Specifications


N-(5-Bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide (CAS 1801905-62-3), commonly designated NS 2028, is a synthetic oxadiazolo-benzoxazin derivative that functions as a potent, specific, and irreversible inhibitor of soluble guanylyl cyclase (sGC), the principal intracellular receptor for nitric oxide (NO) and carbon monoxide (CO) [1]. It exhibits distinct IC₅₀ profiles depending on the activation state of the enzyme: 30 nM for basal activity, 200 nM for NO-stimulated activity, and 17 nM for S-nitrosoglutathione-enhanced activity in mouse cerebellum homogenates, with an equilibrium dissociation constant (Kᵢ) of 8 nM for the initial reversible binding step [1]. NS 2028 does not inhibit particulate guanylyl cyclase or adenylyl cyclase, confirming its mechanistic specificity within the guanylyl cyclase superfamily [1].

Why N-(5-Bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide Cannot Be Interchanged with Generic sGC Inhibitors


Although multiple small-molecule inhibitors target soluble guanylyl cyclase, they exhibit profound divergence in mechanism, potency, reversibility, and isoform selectivity that precludes simple substitution. NS 2028 binds irreversibly to sGC with a Kᵢ of 8 nM and an inactivation rate constant (k₃) of 0.2 min⁻¹, accompanied by a characteristic shift in the heme Soret absorption maximum from 430 nm to 390 nm – a mechanistic signature that ODQ and LY83583 do not share [1][2]. Furthermore, SAR analysis of 17 structural analogues demonstrated that the 8-bromo substitution on the benzoxazin core decisively governs inhibitory potency; replacement of bromine with smaller halogens or relocation to other positions markedly alters IC₅₀ values, while substitution of the oxygen at position 1 by –S–, –NH–, or –CH₂– reduces inhibition, confirming that NS 2028 occupies a unique pharmacophoric space within the sGC inhibitor landscape [3].

Quantitative Differentiation Evidence for N-(5-Bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide vs. Closest Comparators


NS 2028 vs. ODQ: 4.7-Fold Superior Potency in S-Nitrosoglutathione-Enhanced Cerebellar sGC Assay

In a directly comparable assay measuring S-nitrosoglutathione-enhanced soluble guanylyl cyclase activity in mouse cerebellum homogenates, NS 2028 achieved an IC₅₀ of 17 nM versus 80 nM for the widely used reference inhibitor ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), representing a 4.7-fold potency advantage under identical experimental conditions [1][2].

soluble guanylyl cyclase nitric oxide signaling cGMP pathway

NS 2028 vs. LY83583: ~67-Fold Greater Potency for Basal sGC Inhibition

Cross-study comparison of basal sGC inhibition reveals that NS 2028 (IC₅₀ = 30 nM, purified bovine lung sGC) [1] is approximately 67-fold more potent than the competitive sGC inhibitor LY83583 (IC₅₀ = 2 µM, human platelet sGC) . Although assay systems differ, the nanomolar potency of NS 2028 contrasts sharply with the micromolar range required for LY83583, establishing NS 2028 as the preferred tool for experiments demanding low-concentration sGC blockade.

soluble guanylyl cyclase enzyme inhibition potency comparison

NS 2028 Irreversible Inhibition vs. ODQ Reversible Binding: Distinct Kinetic Mechanism with Defined Inactivation Parameters

NS 2028 inhibits purified bovine lung sGC in a concentration-dependent and irreversible manner, with kinetic parameters Kᵢ = 8 nM and k₃ = 0.2 min⁻¹ determined by Kitz–Wilson analysis, and produces a characteristic heme Soret band shift from 430 nm to 390 nm indicative of covalent modification of the heme-iron coordination sphere [1]. In contrast, ODQ acts as a reversible, heme-competitive inhibitor that does not induce a comparable spectral shift [2]. This irreversible mechanism provides sustained sGC suppression even after washout; approximately 50% of the relaxant response to sodium nitroprusside recovered only after 2 hours of washout in porcine coronary artery preparations [1].

irreversible inhibition enzyme kinetics mechanism of action

Exclusive sGC Selectivity: No Cross-Inhibition of Particulate Guanylyl Cyclase or Adenylyl Cyclase

NS 2028 demonstrates exclusive selectivity for the soluble isoform of guanylyl cyclase. At concentrations up to 1 µM, NS 2028 does not inhibit particulate guanylyl cyclase (pGC) activated by atrial natriuretic factor in rabbit aorta, nor does it inhibit adenylyl cyclase activated by forskolin [1]. This contrasts with less selective agents such as LY83583, which inhibits both sGC and cGMP production broadly, and also inhibits glutathione reductase (Kᵢ = 3 µM) and leukotriene synthesis (IC₅₀ = 1.8 µM) .

target selectivity guanylyl cyclase isoforms adenylyl cyclase

NS 2028 Functional Suppression of NO-Dependent Vasorelaxation: Defined EC₅₀ for Vascular Contractile Tone

In prostaglandin F₂α-preconstricted, endothelium-intact porcine coronary arteries, NS 2028 elicited a concentration-dependent increase in contractile tone (65% maximum) with an EC₅₀ of 170 nM, an effect abolished by endothelial denudation [1]. NS 2028 (1 µM) suppressed the relaxant response to nitroglycerin from 88.3 ± 2.1% to 26.8 ± 6.4% and induced a 9-fold rightward shift of the nitroglycerin concentration-relaxation curve (EC₅₀ shifted to 15 µM) [1]. These functional vascular parameters are not reported for ODQ in the same tissue preparation, and LY83583 requires micromolar concentrations to achieve comparable effects, making NS 2028 the most thoroughly characterized sGC inhibitor for vascular functional studies.

vascular pharmacology NO-cGMP signaling functional tissue assay

Structural Determinants of Inhibitory Potency: The Critical Role of the 8-Bromo Substituent in the Benzoxazin Core

Systematic SAR evaluation of 17 structural analogues of NS 2028 in the mouse cerebellum sGC assay revealed that small electronegative substituents (Br, Cl) at position 7 or 8 of the benzoxazin core increase inhibitory potency, while substitution of the oxygen at position 1 by –S–, –NH–, or –CH₂– decreases inhibition [1]. The 8-bromo substitution present in NS 2028 (corresponding to the 5-bromo position in the pyridinyl nomenclature of the full chemical name) is the optimal substituent identified in this series, providing a structural rationale for the superior potency of NS 2028 relative to analogues bearing different halogen patterns or core modifications.

structure-activity relationship halogen substitution medicinal chemistry

Validated Application Scenarios for N-(5-Bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide in Scientific Research


Dissecting NO-Dependent vs. NO-Independent cGMP Signaling in Vascular and Non-Vascular Smooth Muscle Preparations

NS 2028 is uniquely suited for organ bath and tissue myography studies requiring sustained, irreversible sGC blockade. Its defined EC₅₀ of 170 nM for increasing contractile tone in porcine coronary arteries and its ability to suppress nitroglycerin-induced relaxation from 88.3% to 26.8% at 1 µM provide researchers with validated concentration benchmarks for functional vascular experiments [1]. The irreversibility of inhibition ensures stable baseline conditions throughout extended protocols, and the lack of effect on KATP channel-mediated (cromakalim) or cAMP-dependent (forskolin) relaxation pathways confirms pathway specificity [1]. NS 2028 has also been validated in non-vascular smooth muscle, fully inhibiting nitroglycerin-induced relaxation of guinea-pig trachea at 1 µM without affecting responses to terbutaline, theophylline, or VIP [1].

Investigating Neuronal NO Synthase–sGC Coupling in Cerebellar and CNS Tissue

NS 2028 inhibits neuronal NO synthase-dependent activation of sGC in mouse cerebellum tissue slices with an IC₅₀ of 20 nM, providing a direct tool for studying NO synthase–sGC functional coupling in intact neural circuitry [1]. The concurrent ability to inhibit S-nitrosoglutathione-enhanced sGC activity (IC₅₀ 17 nM) in cerebellum homogenates enables parallel biochemical and functional assays using the same inhibitor, ensuring internal consistency between experimental readouts [1][2]. The 4.7-fold potency advantage over ODQ in this tissue preparation translates to lower working concentrations and reduced solvent interference in sensitive neural preparations [2].

Blocking VEGF-Induced cGMP Accumulation and Angiogenesis in Endothelial Cell Models

NS 2028 has been specifically validated for inhibiting VEGF-induced cGMP accumulation in endothelial cells and abolishing VEGF-induced migration in postcapillary venular endothelial cells (CVEC) [1][2]. Its inhibition of SIN-1-elicited cGMP formation in human cultured umbilical vein endothelial cells (IC₅₀ 30 nM) provides a defined benchmark for endothelial NO-cGMP pathway studies . The exclusive sGC selectivity ensures that anti-angiogenic effects can be confidently attributed to sGC inhibition rather than off-target interactions with pGC or adenylyl cyclase, which remain unaffected by NS 2028 .

Structure-Activity Relationship Studies of Benzoxazin-Based sGC Inhibitors

NS 2028 serves as the reference compound within a published 18-compound SAR series of oxadiazolo-benzoxazins, with the 8-bromo substituent representing the potency-optimizing structural feature among evaluated halogen and chalcogen substitutions [1]. Researchers designing novel sGC inhibitors or studying the pharmacophoric requirements for irreversible heme-iron coordination can use NS 2028 as the benchmark for maximal inhibitory activity, with the Kᵢ of 8 nM, k₃ of 0.2 min⁻¹, and Soret shift from 430 nm to 390 nm serving as reference kinetic and spectroscopic parameters for compound optimization [1].

Quote Request

Request a Quote for N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.